![molecular formula C12H15BN2O3 B13682113 3-[1-(2-Methoxyethyl)-4-pyrazolyl]phenylboronic Acid](/img/structure/B13682113.png)
3-[1-(2-Methoxyethyl)-4-pyrazolyl]phenylboronic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(2-Methoxyethyl)-4-pyrazolyl]phenylboronic Acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a pyrazolyl group and a methoxyethyl group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-Methoxyethyl)-4-pyrazolyl]phenylboronic Acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:
Aryl Halide: 3-bromo-1-(2-methoxyethyl)-4-pyrazole
Organoboron Compound: Phenylboronic acid
Catalyst: Palladium(II) acetate (Pd(OAc)₂)
Base: Potassium carbonate (K₂CO₃)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-[1-(2-Methoxyethyl)-4-pyrazolyl]phenylboronic Acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) in aqueous or organic solvents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or iodine (I₂) in the presence of a base.
Major Products
Oxidation: Phenol derivatives
Reduction: Hydroxyl-substituted compounds
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
3-[1-(2-Methoxyethyl)-4-pyrazolyl]phenylboronic Acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mécanisme D'action
The mechanism of action of 3-[1-(2-Methoxyethyl)-4-pyrazolyl]phenylboronic Acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of enzyme inhibitors and drug delivery systems. The boronic acid group interacts with the active site of enzymes, inhibiting their activity by forming a stable complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Lacks the pyrazolyl and methoxyethyl groups, making it less versatile in certain reactions.
4-Pyrazolylboronic Acid: Similar structure but without the methoxyethyl group, affecting its reactivity and solubility.
2-Methoxyethylboronic Acid: Lacks the pyrazolyl group, limiting its applications in Suzuki-Miyaura coupling reactions.
Uniqueness
3-[1-(2-Methoxyethyl)-4-pyrazolyl]phenylboronic Acid stands out due to its unique combination of functional groups, which enhances its reactivity and versatility in various chemical reactions. The presence of both the pyrazolyl and methoxyethyl groups allows for a broader range of applications in organic synthesis, medicinal chemistry, and material science.
Propriétés
Formule moléculaire |
C12H15BN2O3 |
|---|---|
Poids moléculaire |
246.07 g/mol |
Nom IUPAC |
[3-[1-(2-methoxyethyl)pyrazol-4-yl]phenyl]boronic acid |
InChI |
InChI=1S/C12H15BN2O3/c1-18-6-5-15-9-11(8-14-15)10-3-2-4-12(7-10)13(16)17/h2-4,7-9,16-17H,5-6H2,1H3 |
Clé InChI |
UCGKLNUHBHCESZ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)C2=CN(N=C2)CCOC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-5-oxaspiro[3.5]nonan-8-ol](/img/structure/B13682036.png)
![6,6-Difluorospiro[3.3]heptane-2-carboxamide](/img/structure/B13682039.png)
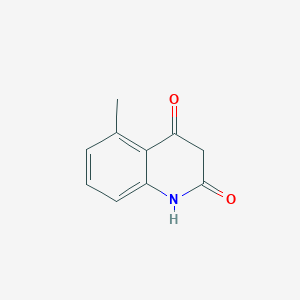
![Methyl 6-Chloro-5-methoxy-3-[(4-morpholinophenyl)amino]pyrazine-2-carboxylate](/img/structure/B13682054.png)
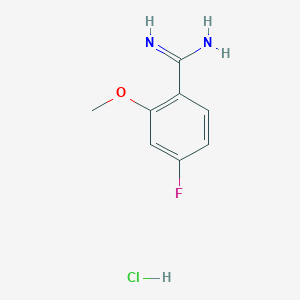
![5-Methyl-2-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazole](/img/structure/B13682075.png)
![Methyl 5-Methyl-2-[4-(trifluoromethyl)phenyl]imidazole-4-carboxylate](/img/structure/B13682081.png)
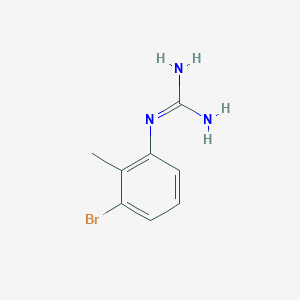
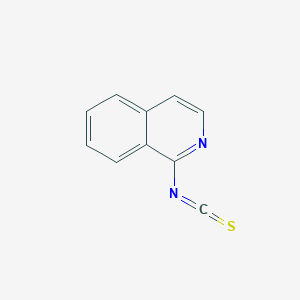
![6-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13682116.png)
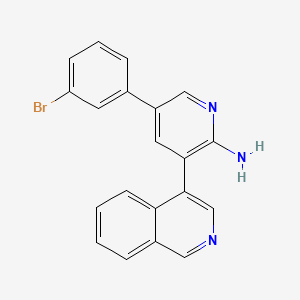
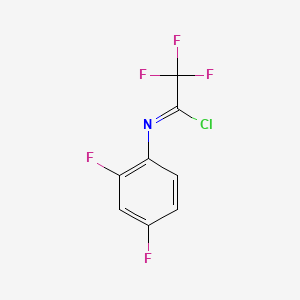
![8-Chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13682139.png)
